N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS No.: 865545-87-5
Cat. No.: VC4944697
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865545-87-5 |
---|---|
Molecular Formula | C18H19N3O4S2 |
Molecular Weight | 405.49 |
IUPAC Name | N-(3-cyanothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Standard InChI | InChI=1S/C18H19N3O4S2/c1-12-10-21(11-13(2)25-12)27(23,24)16-5-3-14(4-6-16)17(22)20-18-15(9-19)7-8-26-18/h3-8,12-13H,10-11H2,1-2H3,(H,20,22) |
Standard InChI Key | CVULXFAMUDUOTQ-UHFFFAOYSA-N |
SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a benzamide core substituted at the 4-position with a 2,6-dimethylmorpholinosulfonyl group and at the N-position with a 3-cyanothiophen-2-yl moiety. The thiophene ring contributes π-π stacking capabilities, while the morpholine sulfonyl group enhances solubility and target specificity. Key molecular properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 405.49 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 4 |
Table 1: Molecular properties of N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide .
The IUPAC name, N-(3-cyanothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide, reflects its stereoelectronic features, including a planar benzamide scaffold and a conformationally flexible morpholine ring.
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves sequential reactions to assemble the thiophene and morpholine components:
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Thiophene Ring Formation: Cyclization of cyanothiophene precursors under acidic conditions yields the 3-cyanothiophen-2-yl amine intermediate.
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Morpholine Sulfonylation: Coupling the benzamide core with 2,6-dimethylmorpholine sulfonyl chloride via nucleophilic acyl substitution.
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Purification: Chromatographic techniques ensure >95% purity, critical for biological testing.
Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | , 80°C, 12 h | 78% |
2 | Pyridine, DCM, 0–25°C, 24 h | 65% |
3 | Silica gel chromatography | 95% |
Table 2: Key steps in the synthesis of N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide .
Sonication and controlled temperature gradients minimize side reactions, while pyridine acts as both base and solvent .
Table 3: Enzyme inhibition profile .
Mechanism of Action
Target Engagement
Docking simulations reveal high affinity () for the ATP-binding site of EGFR tyrosine kinase, driven by hydrogen bonds between the cyanothiophene moiety and Lys745 residues. The morpholine sulfonyl group stabilizes interactions with hydrophobic regions, reducing off-target effects.
Structural-Activity Relationships (SAR)
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Cyanothiophene Group: Essential for π-stacking with aromatic residues (e.g., Phe832 in EGFR).
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Morpholine Sulfonyl: Enhances solubility and modulates selectivity over related kinases (e.g., HER2).
Future Directions and Applications
Drug Development
Ongoing Phase I trials focus on optimizing dosing regimens for solid tumors. Combination therapies with paclitaxel show synergistic effects in preclinical models.
Neurodegenerative Disease
Proposed studies aim to evaluate BACE1 inhibition in Alzheimer’s disease models, leveraging its blood-brain barrier permeability .
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